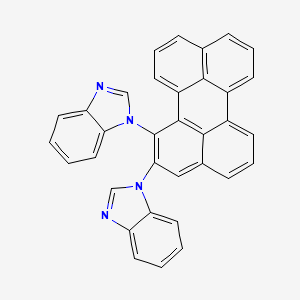
1,1'-(Perylene-1,2-diyl)bis(1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole): is a complex organic compound that features a perylene core linked to two benzimidazole units.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) typically involves the reaction of perylene-1,2-dicarboxylic anhydride with o-phenylenediamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the benzimidazole rings attached to the perylene core .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Quinone derivatives of the compound.
Reduction: Dihydro derivatives.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) involves its interaction with various molecular targets The compound can intercalate into DNA, disrupting its structure and functionAdditionally, its strong fluorescence allows it to be used as a probe for studying biological processes at the molecular level .
Comparison with Similar Compounds
- 1,4-bis(1H-benzimidazol-2-yl)benzene
- 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole)
- 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole)
Uniqueness: 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) stands out due to its unique combination of a perylene core and benzimidazole units, which confer both strong fluorescence and the ability to interact with biological molecules. This dual functionality makes it particularly valuable for applications in bioimaging and therapeutic research .
Properties
CAS No. |
159703-67-0 |
|---|---|
Molecular Formula |
C34H20N4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[1-(benzimidazol-1-yl)perylen-2-yl]benzimidazole |
InChI |
InChI=1S/C34H20N4/c1-3-16-28-26(14-1)35-19-37(28)30-18-22-10-7-12-24-23-11-5-8-21-9-6-13-25(31(21)23)33(32(22)24)34(30)38-20-36-27-15-2-4-17-29(27)38/h1-20H |
InChI Key |
XQNOIFKGQZWFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C4=C5C(=C3)C=CC=C5C6=CC=CC7=C6C4=CC=C7)N8C=NC9=CC=CC=C98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




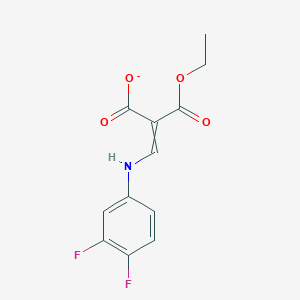
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
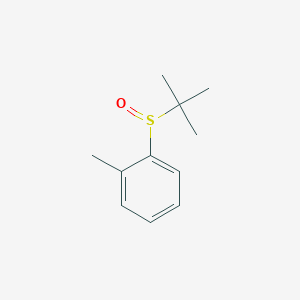
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
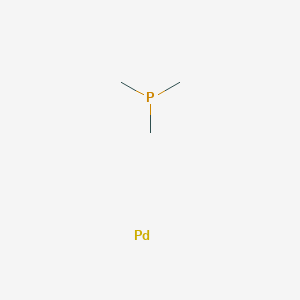
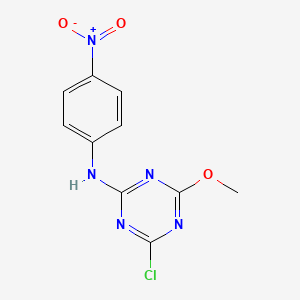
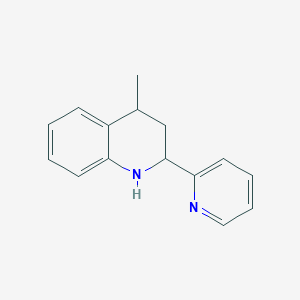
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
